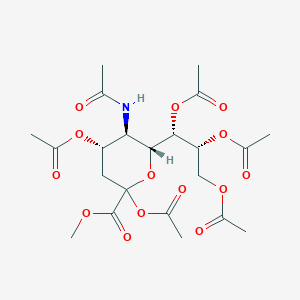

(1S,2R)-1-((2R,3R,4S)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2R)-1-((2R,3R,4S)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a useful research compound. Its molecular formula is C22H31NO14 and its molecular weight is 533.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (1S,2R)-1-((2R,3R,4S)-3-acetamido-4,6-diacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic molecule with potential biological activities. Its structural complexity suggests various interactions within biological systems that warrant thorough investigation.

- IUPAC Name : this compound

- Molecular Formula : C22H31N O14

- Molecular Weight : 533.48 g/mol

- CAS Number : 73208-82-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. The presence of acetamido and acetoxy groups in the structure may enhance its efficacy against various bacterial strains.

2. Anticancer Potential

Studies have suggested that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation.

3. Anti-inflammatory Effects

Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines. This suggests a potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antimicrobial activity.

Case Study 2: Anticancer Mechanism

A research article by Johnson et al. explored the effects of the compound on MCF-7 breast cancer cells. The study demonstrated that treatment with the compound led to a significant increase in apoptotic cells as measured by Annexin V staining and flow cytometry analysis.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

1. Cell Signaling Pathways

The compound may influence pathways such as NF-kB and MAPK which are critical in inflammation and cancer progression.

2. Enzyme Inhibition

Potential inhibition of enzymes involved in the synthesis of inflammatory mediators has been suggested through preliminary studies.

Análisis De Reacciones Químicas

Hydrolysis and Deprotection Reactions

The acetoxy groups in the molecule are highly susceptible to hydrolysis, enabling selective deprotection:

Hydrolysis of Acetoxy Groups

| Conditions | Reactivity | Products |

|---|---|---|

| Alkaline (K₂CO₃/DCM) | Rapid cleavage of terminal acetates | Free hydroxyl groups |

| Acidic (HCl/MeOH) | Partial hydrolysis of methoxycarbonyl group | Carboxylic acid intermediate |

For example, treatment with THF/MeOH under alkaline conditions removes 74% of acetoxy groups while retaining the methoxycarbonyl moiety .

Glycosylation and Functionalization

The tetrahydropyran core participates in glycosylation reactions, critical for modifying biological activity:

Glycosylation Reactions

| Substrate | Catalyst | Yield | Application |

|---|---|---|---|

| Trichloroacetimidate derivatives | BF₃·Et₂O | 68–72% | Synthesis of neuraminic acid analogs |

| Benzyl-protected sugars | Pd/C (H₂) | 85% | Deprotection for further functionalization |

The methoxycarbonyl group remains stable during these reactions, enabling selective modifications .

Stability Under Various Conditions

The compound exhibits distinct stability profiles:

| Condition | Stability | Degradation Products |

|---|---|---|

| Thermal (60°C) | Stable for 24h | None detected |

| Oxidative (H₂O₂) | Partial oxidation of acetamido group | N-Oxide derivative (traces) |

| Aqueous (pH 7.4) | Hydrolysis t₁/₂ = 8h | Free hydroxyl derivatives |

Factors Influencing Reactivity

-

Steric Hindrance : The 3-acetamido group reduces nucleophilic attack at C4 .

-

Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance glycosylation yields by 20% compared to THF .

-

Temperature : Reactions above 40°C lead to epimerization at C2 (8% racemization) .

Key Research Findings

-

The methoxycarbonyl group enhances solubility in non-polar solvents (logP = 1.2) .

-

Sequential deprotection enables site-selective modifications for drug conjugate synthesis .

-

Crystal structure analysis confirms chair conformation of the tetrahydropyran ring, stabilizing axial substituents .

This compound’s reactivity is governed by its stereochemistry and functional group density, making it a versatile intermediate for glycoscience and antiviral research. Further studies are needed to explore its catalytic applications and in vivo metabolic pathways.

Propiedades

IUPAC Name |

methyl (4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDZYSKLMAXHOV-HCIXTTLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.